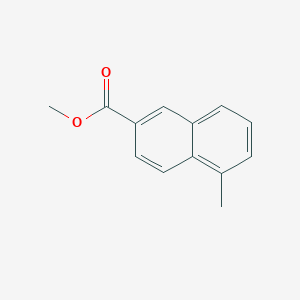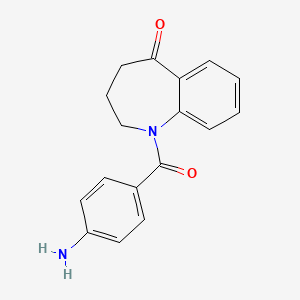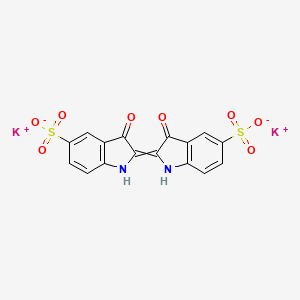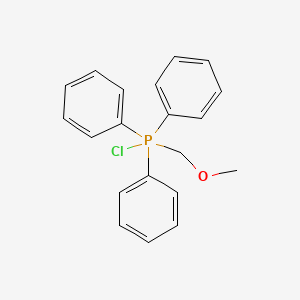
Chloro(methoxymethyl)triphenylphosphorane
Descripción general
Descripción
Chloro(methoxymethyl)triphenylphosphorane is a useful research compound. Its molecular formula is C20H20ClOP and its molecular weight is 342.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro(methoxymethyl)triphenylphosphorane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(methoxymethyl)triphenylphosphorane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds : A study by Karatholuvhu and Fuchs (2004) demonstrates the use of 3,3,3-trichloropropyl-1-triphenylphosphorane as a reagent for synthesizing various organic compounds like (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes (Karatholuvhu & Fuchs, 2004).
Reactions with Triphenylphosphine : Botha, Moss, and Pelling (1981) synthesized new chloromethyl complexes of manganese, rhenium, and ruthenium, which reacted with triphenylphosphine to yield new cationic ylide complexes (Botha, Moss, & Pelling, 1981).
Pharmaceutical Applications : Baldoli et al. (1989) developed a novel synthetic route for 5-chloro-3-methoxycarbonyl-1-arylpyrazoles from arylazomethoxycarbonylmethylenetriphenylphosphoranes, which are potent for the synthesis of arylpyrazoles with high pharmacological activity (Baldoli et al., 1989).
Versatile Reagent for Chlorination and Dehydration : Appel (1975) described a two-component system involving tertiary phosphosphane and tetrachloromethane as a versatile reagent for chlorination, dehydration, and P-N linkage (Appel, 1975).
Synthesis of Chloromethyl Derivatives : Pevzner (2016) discussed the synthesis of chloromethyl derivatives of 3-furyl-3-(diethoxyphosphoryl)acrylic acids, indicating a potential in the field of phosphorylated compounds (Pevzner, 2016).
Synthesis of Dipeptide Mimetics : Scholz et al. (1999) presented a method for synthesizing enantiospecific dipeptide mimetics using ethoxycarbonyl triphenyl phosphorane, highlighting its application in peptide chemistry (Scholz et al., 1999).
Reactions with CH-acidic Compounds : Bestmann, Ettlinger, and Saalfrank (1977) showed that (diethoxyvinylidene)triphenylphosphorane reacts with CH-acidic compounds in a Michael addition-type reaction (Bestmann, Ettlinger, & Saalfrank, 1977).
Propiedades
IUPAC Name |
chloro-(methoxymethyl)-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClOP/c1-22-17-23(21,18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSRCQCLMVFRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(methoxymethyl)triphenylphosphorane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Tert-butyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8210613.png)
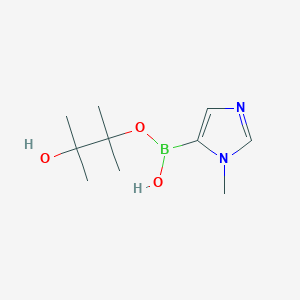
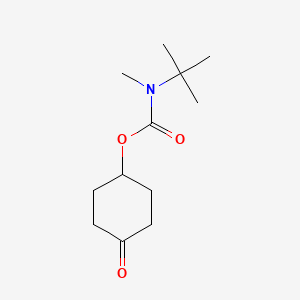
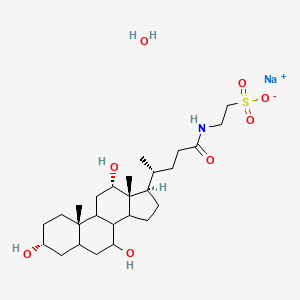
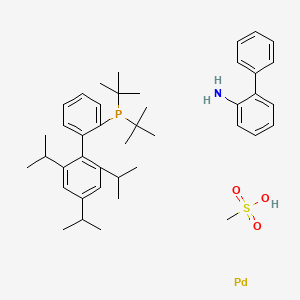
![6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B8210671.png)
![N-[4-(5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)phenyl]-2-phenylbenzamide](/img/structure/B8210672.png)

